Cas no 302901-19-5 (5-Fluoro-1H-indole-2-carbohydrazide)

5-Fluoro-1H-indole-2-carbohydrazide is a fluorinated indole derivative featuring a carbohydrazide functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. The presence of the fluorine atom enhances its reactivity and potential bioactivity, making it valuable for medicinal chemistry research. Its carbohydrazide moiety allows for further derivatization, enabling the synthesis of hydrazones, heterocycles, or metal complexes. The compound is characterized by its stability and purity, ensuring consistent performance in synthetic applications. It is commonly employed in the study of enzyme inhibitors, antimicrobial agents, and other biologically active molecules.
5-Fluoro-1H-indole-2-carbohydrazide structure
302901-19-5 structure
商品名:5-Fluoro-1H-indole-2-carbohydrazide
CAS番号:302901-19-5
MF:C9H8FN3O
メガワット:193.177724838257
MDL:MFCD01566929
CID:4712350

5-Fluoro-1H-indole-2-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 5-fluoro-1H-indole-2-carbohydrazide
    • 5-Fluoro-1H-indole-2-carboxylic acid hydrazide
    • 1H-Indole-2-carboxylic acid, 5-fluoro-, hydrazide
    • 5-fluoroindole-2-carbohydrazide
    • ZERO/005749
    • Oprea1_269409
    • IUDHWGKGJUROAJ-UHFFFAOYSA-N
    • STK501705
    • SBB013639
    • BDBM50125774
    • ST4127298
    • BB 0254033
    • F57012
    • 5-Fluoro-1H-indole-2-carbohydrazide
    • MDL: MFCD01566929
    • インチ: 1S/C9H8FN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
    • InChIKey: IUDHWGKGJUROAJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)C=C(C(NN)=O)N2

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • トポロジー分子極性表面積: 70.9

5-Fluoro-1H-indole-2-carbohydrazide セキュリティ情報

  • 危険レベル:IRRITANT

5-Fluoro-1H-indole-2-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240888-1g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 95%+
1g
$250 2023-02-02
Matrix Scientific
038870-1g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5
1g
$225.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1391165-1g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 97%
1g
¥2011.00 2024-08-02
Matrix Scientific
038870-5g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5
5g
$675.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1391165-5g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 97%
5g
¥6487.00 2024-08-02
Chemenu
CM240888-5g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 95%+
5g
$668 2023-02-02
Chemenu
CM240888-5g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 95%+
5g
$631 2021-08-04
Matrix Scientific
038870-500mg
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5
500mg
$189.00 2023-09-09
A2B Chem LLC
AI91870-5g
5-Fluoro-1H-indole-2-carbohydrazide
302901-19-5 95%
5g
$1098.00 2024-04-20

5-Fluoro-1H-indole-2-carbohydrazide 関連文献

5-Fluoro-1H-indole-2-carbohydrazideに関する追加情報

Introduction to 5-Fluoro-1H-indole-2-carbohydrazide (CAS No. 302901-19-5)

5-Fluoro-1H-indole-2-carbohydrazide, identified by the chemical compound code CAS No. 302901-19-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent and a carbohydrazide functional group in its molecular structure imparts unique chemical properties, making it a valuable scaffold for drug discovery and molecular innovation.

The indole core is a pivotal structural motif in medicinal chemistry, renowned for its role in various pharmacological interactions. Indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluoro atom at the 5-position of the indole ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This modification often leads to improved pharmacokinetic profiles and increased binding affinity to biological targets.

The carbohydrazide moiety in 5-Fluoro-1H-indole-2-carbohydrazide adds another layer of reactivity, enabling further functionalization through condensation reactions with aldehydes or ketones. This versatility makes it a promising intermediate in the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors. Recent advancements in drug development have highlighted the importance of carbohydrazide derivatives in targeting specific enzymes involved in disease pathways.

In recent years, 5-Fluoro-1H-indole-2-carbohydrazide has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an attractive candidate for developing small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its potential in inhibiting certain proteases that play a role in cancer progression. The fluorine atom's ability to influence electronic properties also enhances interactions with biological targets, potentially leading to higher efficacy.

One of the most compelling aspects of 5-Fluoro-1H-indole-2-carbohydrazide is its role in medicinal chemistry research. Researchers have leveraged its scaffold to develop compounds with improved pharmacological properties. The combination of the fluoro group and carbohydrazide moiety provides a balance between reactivity and stability, facilitating the design of molecules that can traverse biological membranes efficiently. This has opened up new avenues for treating various diseases, including those that are currently challenging to address with existing therapies.

The chemical synthesis of 5-Fluoro-1H-indole-2-carbohydrazide involves multi-step processes that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct experiments with high confidence. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the indole core and introducing functional groups.

From a computational chemistry perspective, 5-Fluoro-1H-indole-2-carbohydrazide has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level, providing insights into how it might be optimized for therapeutic use. The integration of machine learning algorithms has further accelerated this process by predicting binding affinities and identifying potential lead compounds based on structural features.

The pharmaceutical industry has shown particular interest in derivatives of 5-Fluoro-1H-indole-2-carbohydrazide due to their potential as drug candidates. Preclinical studies have explored its efficacy in models of inflammation and cancer, demonstrating promising results that warrant further investigation. The ability to fine-tune its structure allows for the development of analogs with enhanced selectivity and reduced side effects, addressing one of the major challenges in modern medicine.

Future directions in research may focus on exploring new synthetic routes to 5-Fluoro-1H-indole-2-carbohydrazide, aiming to improve scalability and cost-effectiveness. Additionally, investigating its behavior under various physiological conditions will be crucial for understanding its mechanism of action and potential applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical reality.

In conclusion, 5-Fluoro-1H-indole-2-carbohydrazide (CAS No. 302901-19-5) represents a significant advancement in medicinal chemistry, offering a versatile scaffold for drug development. Its unique structural features, combined with recent breakthroughs in synthetic methodologies and computational biology, position it as a promising candidate for treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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